5-bromo-7-fluoroquinolin-2(1H)-one
Description
5-Bromo-7-fluoroquinolin-2(1H)-one (CAS: 917343-76-1) is a halogenated quinolinone derivative with a molecular formula $ \text{C}9\text{H}4\text{BrFNO} $. This compound features a bicyclic aromatic system with bromine and fluorine substituents at the 5- and 7-positions, respectively, and a ketone group at the 2-position. It is primarily utilized in industrial and scientific research contexts, particularly in pharmaceutical and materials chemistry . Key physical properties include a boiling point of $ 361.6 \pm 42.0^\circ \text{C} $ and a density of $ 1.698 \pm 0.06 \, \text{g/cm}^3 $ at $ 20^\circ \text{C} $, as reported in its Safety Data Sheet (SDS) .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |
InChI Key |
FMTBNHWMVKTFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural homology with several halogenated quinolinones and related heterocycles. Below is a comparative analysis based on substituent positions, similarity scores, and inferred properties:
Table 1: Key Structural Analogues of 5-Bromo-7-fluoroquinolin-2(1H)-one
Key Observations:
- Halogen Positioning: The highest similarity (0.91) is observed with 5-Bromo-8-fluoroquinolin-2(1H)-one, differing only in fluorine placement (7 vs. 8). This minor positional change may influence hydrogen-bonding capacity and intermolecular interactions .
- Dihalogenated Derivatives: Compounds such as 6-Bromo-5,7-difluoroquinoline () exhibit higher electronegativity due to dual fluorine substituents, likely affecting solubility and electronic distribution compared to the mono-fluoro target compound .
Physicochemical and Functional Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Bromine and fluorine are EWGs that polarize the quinolinone ring, increasing electrophilicity at the ketone moiety. This effect is amplified in dihalogenated analogues (e.g., 6-Bromo-5,7-difluoroquinoline) .
Pharmacological Potential
- Antitumor Activity: While 5-bromo-7-azaindoline-2-one (a related heterocycle) demonstrates superior antitumor activity compared to sunitinib (), the target compound’s pharmacological profile remains underexplored.
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